molecular formula C29H39BN4O4 B1667467 ボルテゾミブ-ピナンジオール

ボルテゾミブ-ピナンジオール

カタログ番号: B1667467
分子量: 518.5 g/mol
InChIキー: HZCSTPSWJFWZHP-GQABWHEGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Scientific Research Applications

Bortezomib-pinanediol has several notable applications in scientific research:

  • Cancer Therapy : It is utilized in targeted chemotherapy, particularly for triple-negative breast cancer . Studies indicate that bortezomib-pinanediol offers improved drug loading and reduced side effects compared to traditional bortezomib formulations.
  • Drug Delivery Systems : The compound is incorporated into micellar nanoformulations , enhancing its therapeutic efficacy while minimizing toxicity. These formulations allow for better bioavailability and targeted delivery to tumor sites .
  • Proteasome Inhibition Studies : Researchers employ bortezomib-pinanediol to investigate the ubiquitin-proteasome pathway's role in cancer cell apoptosis, providing insights into potential therapeutic strategies.

Case Studies and Clinical Insights

Several case studies highlight the clinical implications of bortezomib and its derivatives:

  • Motor Neuropathy Induced by Bortezomib : A case study reported an 87-year-old male with multiple myeloma who developed severe motor neuropathy after treatment with bortezomib. This adverse effect underscores the importance of monitoring patients closely for neurological side effects when using bortezomib-based therapies .
  • Efficacy in Hematological Cancers : Bortezomib has been shown to play a crucial role in treating multiple myeloma and mantle cell lymphoma. Its effectiveness is often enhanced when used in combination with other agents like dexamethasone and lenalidomide, leading to improved overall survival rates .
  • Adverse Effects Management : Clinical guidelines recommend close monitoring for adverse effects such as peripheral neuropathy, thrombocytopenia, and gastrointestinal symptoms. Adjustments in dosing or treatment regimens may be necessary based on individual patient responses .

Pharmacokinetics and Dosage Effects

Research indicates that bortezomib exhibits a two-compartment pharmacokinetic model characterized by rapid initial distribution followed by a prolonged elimination phase. Dosage variations have been studied extensively in animal models, revealing that higher doses can lead to increased efficacy but also a higher incidence of adverse effects .

生化学分析

Biochemical Properties

Bortezomib-pinanediol interacts with various biomolecules in the body. It primarily targets the 26S proteasome, a multi-catalytic complex responsible for the degradation of intracellular dysfunctional proteins and a rapid turnover of key regulatory proteins . The inhibition of the 20S proteasome leads to unique proapoptotic effects .

Cellular Effects

Bortezomib-pinanediol has significant effects on various types of cells and cellular processes. It induces G2-M cell cycle arrest and apoptosis by causing Bcl-2 phosphorylation and cleavage . This regulation of the bcl-2 family of proteins has been observed in H460 lung cancer cell lines .

Molecular Mechanism

The molecular mechanism of Bortezomib-pinanediol involves inhibiting the chymotrypsin-like site of the 20S proteolytic core within the 26S proteasome . This inhibition disrupts multiple cellular signaling pathways, resulting in the inhibition of cell-cycle progression, angiogenesis, and proliferation .

Temporal Effects in Laboratory Settings

The effects of Bortezomib-pinanediol over time in laboratory settings are complex. Resistance to Bortezomib has been noted in clinical studies, suggesting that the effects of the drug may change over time .

Dosage Effects in Animal Models

The effects of Bortezomib-pinanediol vary with different dosages in animal models . It has been shown to improve the symptoms of different autoimmune diseases in animal models .

Metabolic Pathways

Bortezomib-pinanediol is involved in the ubiquitin-proteasome pathway . This pathway was identified as the principal cellular pathway responsible for the degradation of intracellular dysfunctional proteins and a rapid turnover of key regulatory proteins .

Transport and Distribution

The transport and distribution of Bortezomib-pinanediol within cells and tissues are complex. The drug undergoes extensive metabolism by hepatic cytochrome P450 3A4 and 2C19 enzymes .

化学反応の分析

ボルテゾミブ・ピナンジオールは、次のようなさまざまな化学反応を受けます。

これらの反応で使用される一般的な試薬には、酸、塩基、酸化剤または還元剤が含まれます。形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。

科学研究への応用

ボルテゾミブ・ピナンジオールは、科学研究でさまざまな応用があります。

生物活性

Bortezomib-pinanediol is a derivative of bortezomib, a well-known proteasome inhibitor used primarily in the treatment of multiple myeloma and certain types of lymphoma. This article delves into the biological activity of bortezomib-pinanediol, exploring its mechanisms of action, efficacy, and potential therapeutic applications based on various research findings.

Bortezomib functions by inhibiting the 26S proteasome, a crucial cellular complex responsible for degrading ubiquitinated proteins. This inhibition leads to the accumulation of pro-apoptotic factors and the downregulation of anti-apoptotic proteins, thereby inducing apoptosis in cancer cells. The addition of the pinanediol moiety modifies the compound's interaction with the proteasome, potentially affecting its binding affinity and biological activity.

Key Mechanisms

  • Proteasome Inhibition : Bortezomib-pinanediol retains the ability to inhibit proteasome activity, although studies suggest it may exhibit reduced potency compared to bortezomib itself. For instance, in Sk-Hep1 cells, bortezomib achieved approximately 75% inhibition at 100 nM, while the pinanediol derivative achieved only 40% inhibition at similar concentrations .
  • CIP2A Downregulation : Research indicates that both bortezomib and its pinanediol derivative can significantly repress CIP2A expression, a protein associated with cell survival, at concentrations as low as 125 nM . This downregulation plays a critical role in enhancing cell death.

In Vitro Studies

In vitro studies have demonstrated that bortezomib-pinanediol exhibits significant anti-cancer activity across various cell lines. A comparative analysis of the half-maximal inhibitory concentration (IC50) values for different compounds is presented in Table 1.

CompoundSk-Hep-1 IC50 (nM)Huh 7 IC50 (nM)Hep 3B IC50 (nM)
Bortezomib105.0273.520.7
Pinanediol Derivative54.9489.412.8
Other Derivatives (16)58.7118.35.8

The data indicates that while the pinanediol derivative shows promise, its efficacy varies significantly across different cancer cell types .

Case Studies

A notable case study involved patients with relapsed or refractory multiple myeloma treated with bortezomib and its derivatives. Patients exhibited varying responses to treatment, with some achieving significant reductions in tumor burden after prolonged therapy . The safety profile remained consistent with previous studies on bortezomib, with common adverse effects including thrombocytopenia and gastrointestinal disturbances .

Comparative Analysis with Other Proteasome Inhibitors

Bortezomib-pinanediol's activity can be compared to other proteasome inhibitors such as MG132. While both compounds inhibit proteasome function, bortezomib has been shown to produce stronger anti-tumor effects due to its ability to induce more profound mitotic arrest and apoptosis in cancer cells .

特性

IUPAC Name

N-[(2S)-1-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39BN4O4/c1-18(2)13-25(30-37-24-16-20-15-23(28(20,3)4)29(24,5)38-30)34-26(35)21(14-19-9-7-6-8-10-19)33-27(36)22-17-31-11-12-32-22/h6-12,17-18,20-21,23-25H,13-16H2,1-5H3,(H,33,36)(H,34,35)/t20-,21-,23-,24+,25-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCSTPSWJFWZHP-GQABWHEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39BN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bortezomib-pinanediol
Reactant of Route 2
Reactant of Route 2
Bortezomib-pinanediol
Reactant of Route 3
Reactant of Route 3
Bortezomib-pinanediol
Reactant of Route 4
Reactant of Route 4
Bortezomib-pinanediol
Reactant of Route 5
Bortezomib-pinanediol
Reactant of Route 6
Bortezomib-pinanediol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。